Tryptophol

Übersicht

Beschreibung

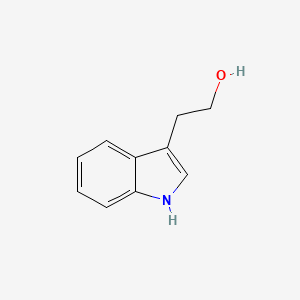

Tryptophol, also known as indole-3-ethanol, is an aromatic alcohol that induces sleep in humans. It is found in wine as a secondary product of ethanol fermentation and was first described by Felix Ehrlich in 1912. This compound is also produced by the trypanosomal parasite responsible for sleeping sickness and forms in the liver as a side-effect of disulfiram treatment .

Wissenschaftliche Forschungsanwendungen

Tryptophol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es mit verschiedenen molekularen Zielstrukturen und Signalwegen interagiert. Es induziert Schlaf, indem es auf das zentrale Nervensystem wirkt, wahrscheinlich durch seine Interaktion mit Serotoninrezeptoren. This compound und seine Derivate, wie 5-Hydroxythis compound und 5-Methoxythis compound, haben sich bei Mäusen als schlafinduzierend erwiesen . Darüber hinaus stört Tryptopholessigsäure die Biofilmbildung und reduziert die Virulenz mehrerer humanpathogener Bakterien .

Ähnliche Verbindungen:

Indol-3-Essigsäure: Ein Pflanzenhormon, das an Wachstum und Entwicklung beteiligt ist.

Indol-3-Buttersäure: Ein weiteres Pflanzenhormon, das als Bewurzelungsmittel verwendet wird.

Serotonin: Ein Neurotransmitter, der aus Tryptophan gewonnen wird.

Vergleich: this compound ist einzigartig in seiner Fähigkeit, Schlaf zu induzieren, und in seiner Produktion als Nebenprodukt der Ethanolfermentation. Im Gegensatz zu Indol-3-Essigsäure und Indol-3-Buttersäure, die hauptsächlich am Pflanzenwachstum beteiligt sind, hat this compound erhebliche biologische Auswirkungen beim Menschen und bei anderen Organismen. Seine Rolle im Stoffwechsel des trypanosomalen Parasiten und seine potenziellen therapeutischen Anwendungen unterscheiden es weiter von anderen ähnlichen Verbindungen .

Wirkmechanismus

Target of Action

Tryptophol, also known as indole-3-ethanol, is a metabolite produced by various organisms including plants, bacteria, fungi, and sponges . It is known to act as a quorum sensing molecule for the yeast Saccharomyces cerevisiae . It is also found in the bloodstream of patients with chronic trypanosomiasis, suggesting that it may be a quorum sensing molecule for the trypanosome parasite . In the case of trypanosome infection, this compound decreases the immune response of the host .

Mode of Action

This compound and its derivatives, 5-hydroxythis compound and 5-methoxythis compound, are known to induce sleep in mice . It induces a sleep-like state that lasts less than an hour at the 250 mg/kg dose

Biochemical Pathways

This compound is a metabolic derivative of tryptophan . The biosynthesis of this compound involves several steps. Tryptophan is first deaminated to 3-indolepyruvate. It is then decarboxylated to indole acetaldehyde by indolepyruvate decarboxylase. This latter compound is transformed to this compound by alcohol dehydrogenase . It is formed from tryptophan, along with indole-3-acetic acid in rats infected by Trypanosoma brucei gambiense .

Result of Action

The primary known effect of this compound is its ability to induce sleep in mice . It has also been found to disrupt biofilm formation and reduce virulence of several human pathogenic bacteria , underscoring a novel mechanism for combating bacterial colonization and pathogenicity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of this compound can be affected by the presence of other amino acids. In Saccharomyces cerevisiae, the presence of tryptophan significantly promotes this compound production, but the output plateaus at tryptophan concentrations ≥ 0.6 g/L . In contrast, phenylalanine reduces the stimulatory effect of tryptophan . These findings suggest that the action, efficacy, and stability of this compound can be influenced by the biochemical environment in which it is produced and acts.

Biochemische Analyse

Biochemical Properties

Tryptophol interacts with various enzymes, proteins, and other biomolecules. It is formed from tryptophan, along with indole-3-acetic acid in rats infected by Trypanosoma brucei gambiense . Tryptophan is first deaminated to 3-indolepyruvate, then decarboxylated to indole acetaldehyde by indolepyruvate decarboxylase. This latter compound is transformed to this compound by alcohol dehydrogenase .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to depress antibody production in laboratory rodents, suggesting that this compound may account for the immunodepression observed during trypanosomiasis . In another study, this compound was found to inhibit the infection/replication of a bacteriophage by interacting with the host’s Clp protease .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is believed that the observed damage is mediated by highly reactive aldehyde metabolite and/or free radicals produced by treatment . The generation of additional DNA strand breaks and cytogenetic consequences, as observed in studies, sustain the possibility that this compound toxicity is mediated by the formation of DNA cross-links and aldehyde-protein adducts .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has been observed to have various effects. For instance, daily administrations of this compound to laboratory rodents resulted in significantly depressed antibody production . More than 85% of the radioactivity remaining in the brain 2-5 minutes after intravenous injection of radiolabeled this compound co-migrated with this compound standards .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to induce a sleep-like state that lasts less than an hour at the 250 mg/kg dose in mice .

Metabolic Pathways

Tryptophan metabolism, which involves this compound, follows three major pathways: direct transformation of tryptophan by the gut microbiota, through the kynurenine pathway in both immune and epithelial cells via indoleamine 2,3-dioxygenase (IDO) 1, and the serotonin production pathway in enterochromaffin cells via tryptophan hydroxylase 1 .

Transport and Distribution

This compound is highly lipophilic, with an octanol:water partition coefficient of 29.8 . After intravenous administration, this compound distribution to tissues correlated with relative blood flow . It is believed that this compound binds to serum and in vivo may be stripped from serum albumin and taken up by the brain in a single capillary transit .

Subcellular Localization

Given its lipophilic nature and its ability to cross the blood-brain barrier , it is likely that this compound can localize to various compartments within the cell

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tryptophol can be synthesized through various methods. One common method involves the decarboxylation of tryptophan to indole acetaldehyde, which is then reduced to this compound by alcohol dehydrogenase . Another method involves the hydrolysis of 2,3-dihydrofuran in a glycol-ether solvent to obtain 4-hydroxybutyraldehyde, which reacts with o-ethyl phenylhydrazine hydrochloride to produce 7-ethyl this compound .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of yeast, where tryptophan is converted to this compound through the Ehrlich pathway. This method is efficient and cost-effective for large-scale production .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tryptophol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat zu Indol-3-Acetaldehyd oxidiert werden.

Reduktion: Indol-Acetaldehyd kann unter Verwendung von Reduktionsmitteln wie Natriumborhydrid zu this compound reduziert werden.

Substitution: this compound kann Substitutionsreaktionen eingehen, um Derivate wie Tryptopholessigsäure und Tryptopholglucosid zu bilden.

Hauptprodukte:

Oxidation: Indol-3-Acetaldehyd

Reduktion: this compound

Substitution: Tryptopholessigsäure, Tryptopholglucosid

Vergleich Mit ähnlichen Verbindungen

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-butyric acid: Another plant hormone used as a rooting agent.

Serotonin: A neurotransmitter derived from tryptophan.

Comparison: Tryptophol is unique in its ability to induce sleep and its production as a secondary product of ethanol fermentation. Unlike indole-3-acetic acid and indole-3-butyric acid, which are primarily involved in plant growth, this compound has significant biological effects in humans and other organisms. Its role in the metabolism of the trypanosomal parasite and its potential therapeutic applications further distinguish it from other similar compounds .

Eigenschaften

IUPAC Name |

2-(1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,7,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBOMCVGYCRMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060173 | |

| Record name | 1H-Indole-3-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Brown or yellow solid; [Alfa Aesar MSDS], Solid | |

| Record name | Tryptophol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18464 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tryptophol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

526-55-6 | |

| Record name | Tryptophol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptophol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tryptophol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-3-ethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole-3-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-indol-3-ylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRYPTOPHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5809LZ7G1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tryptophol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

59 °C | |

| Record name | Tryptophol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.